(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
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Description
“(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. This provides a textual representation of the compound’s structure.
Mechanism of Action
Target of Action
It’s known that fmoc-leu-leu-oh is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.
Mode of Action
Fmoc-Leu-Leu-OH is a protected form of the amino acid leucine used in peptide synthesis . The Fmoc group is a protecting group used in solid-phase peptide synthesis. It’s rapidly removed by base, allowing for selective incorporation into peptide chains .
Result of Action
The result of Fmoc-Leu-Leu-OH’s action is the synthesis of peptides with specific amino acid sequences . These peptides can then exert their biological effects based on their structure and the proteins they interact with.
Action Environment
The action of Fmoc-Leu-Leu-OH can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal and the exposure of the amino acid for peptide bond formation . Therefore, the pH of the environment can significantly influence its efficacy. Additionally, the compound is stable at room temperature , suggesting that temperature is an important factor for its stability.
Biochemical Analysis
Biochemical Properties
Fmoc-leu-leu-OH interacts with various enzymes, proteins, and other biomolecules. It is used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins.
Cellular Effects
Fmoc-leu-leu-OH influences cell function by modulating the activity of PPARγ, a nuclear receptor that plays a critical role in regulating gene expression, cellular metabolism, and cell signaling pathways . By activating PPARγ, Fmoc-leu-leu-OH can enhance insulin sensitivity, which is crucial for glucose homeostasis in cells .
Molecular Mechanism
At the molecular level, Fmoc-leu-leu-OH exerts its effects through binding interactions with biomolecules, particularly PPARγ . This binding leads to the activation of PPARγ, which in turn influences gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-leu-leu-OH have been observed to be stable over time . The compound exhibits good stability and does not degrade easily, making it suitable for long-term studies on cellular function .
Dosage Effects in Animal Models
The effects of Fmoc-leu-leu-OH in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that the compound improves insulin sensitivity, suggesting potential benefits at appropriate dosages .
Metabolic Pathways
Fmoc-leu-leu-OH is involved in the PPARγ signaling pathway . It interacts with PPARγ, influencing metabolic flux and metabolite levels within cells .
Subcellular Localization
Given its role in modulating PPARγ activity, it is likely localized to the nucleus where PPARγ exerts its effects on gene expression .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBXRXTYWLDPL-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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